3-((4-(2-Methoxyethyl)phenoxy)methyl)pyrrolidine hydrochloride
Overview
Description
3-((4-(2-Methoxyethyl)phenoxy)methyl)pyrrolidine hydrochloride is a chemical compound known for its selective antagonistic properties towards the metabotropic glutamate receptor subtype 5 (mGluR5). This compound was first synthesized in 1999 by researchers at Merck Research Laboratories
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(2-Methoxyethyl)phenoxy)methyl)pyrrolidine hydrochloride typically involves a multi-step process. One common method starts with the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin in the presence of a base such as potassium hydroxide (KOH). This reaction forms an intermediate, which is then reacted with pyrrolidine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-((4-(2-Methoxyethyl)phenoxy)methyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyethyl group, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) or potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on cellular signaling pathways, particularly those involving the metabotropic glutamate receptor subtype 5 (mGluR5).
Medicine: Investigated for its potential therapeutic applications in neurological disorders, including anxiety, depression, and schizophrenia.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The primary mechanism of action of 3-((4-(2-Methoxyethyl)phenoxy)methyl)pyrrolidine hydrochloride involves its antagonistic effects on the metabotropic glutamate receptor subtype 5 (mGluR5). By binding to this receptor, the compound inhibits its activity, which can modulate various cellular signaling pathways. This inhibition can lead to changes in neurotransmitter release and neuronal excitability, which are relevant to its potential therapeutic effects in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
3-{[4-(2-Methoxyethyl)phenoxy]methyl}phenylboronic acid: Shares a similar structure but contains a boronic acid group instead of a pyrrolidine ring.
Metoprolol EP Impurity D: A related compound detected as an impurity in metoprolol tartrate.
Uniqueness
3-((4-(2-Methoxyethyl)phenoxy)methyl)pyrrolidine hydrochloride is unique due to its selective antagonistic properties towards the metabotropic glutamate receptor subtype 5 (mGluR5). This specificity makes it a valuable tool in research focused on understanding the role of mGluR5 in various physiological and pathological processes.
Properties
IUPAC Name |
3-[[4-(2-methoxyethyl)phenoxy]methyl]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-16-9-7-12-2-4-14(5-3-12)17-11-13-6-8-15-10-13;/h2-5,13,15H,6-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSCPXRBPUBBOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=C(C=C1)OCC2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219967-80-2 | |
Record name | Pyrrolidine, 3-[[4-(2-methoxyethyl)phenoxy]methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219967-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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